molecular formula C16H21NO3 B2542708 N-(2,2-Dimethyl-3-phenylmethoxycyclobutyl)oxirane-2-carboxamide CAS No. 2411285-61-3

N-(2,2-Dimethyl-3-phenylmethoxycyclobutyl)oxirane-2-carboxamide

Cat. No. B2542708
CAS RN: 2411285-61-3
M. Wt: 275.348
InChI Key: MJZRVWKIXPIFRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have investigated different methods to prepare it, including ring-opening reactions of oxiranes with carboxylic acids. Specifically, tertiary amines play a crucial role as catalysts in decreasing curing temperatures and promoting regioselectivity during ring cleavage. The reaction between oxirane and carboxylic acid leads to the formation of β-hydroxypropyl esters .


Molecular Structure Analysis

The molecular structure of N-(2,2-Dimethyl-3-phenylmethoxycyclobutyl)oxirane-2-carboxamide consists of a cyclobutyl ring, an oxirane (epoxide) moiety, and a phenyl group. The presence of the oxirane ring imparts high reactivity due to its strained energy. The electron-withdrawing substituents on the oxirane enhance its reactivity toward nucleophiles, particularly thiol groups .


Chemical Reactions Analysis

The compound participates in ring-opening reactions, especially with carboxylic acids. These reactions involve quaternization of tertiary amines by activated oxiranes, followed by carboxylate anion participation in the ring-opening process. The kinetic model proposed adequately describes these observations .


Physical And Chemical Properties Analysis

  • Toxicity : Surprisingly low toxicity, likely due to selective alkylation under physiological pH .

properties

IUPAC Name

N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2)13(17-15(18)12-10-19-12)8-14(16)20-9-11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZRVWKIXPIFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OCC2=CC=CC=C2)NC(=O)C3CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Dimethyl-3-phenylmethoxycyclobutyl)oxirane-2-carboxamide

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